(1-Cyclohexylethyl)(2-ethoxyethyl)amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
1-cyclohexyl-N-(2-ethoxyethyl)ethanamine |
InChI |
InChI=1S/C12H25NO/c1-3-14-10-9-13-11(2)12-7-5-4-6-8-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
LIPPNKDCEPGFPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)C1CCCCC1 |
Origin of Product |
United States |
Significance of Secondary Amines in Advanced Organic Chemistry Research
Secondary amines are a cornerstone of modern organic chemistry due to their versatile reactivity and prevalence in bioactive molecules. wisdomlib.orgpurkh.com They serve as crucial building blocks, catalysts, and functional motifs in a vast array of chemical contexts. amerigoscientific.comunacademy.com
The utility of secondary amines stems from the nitrogen atom's lone pair of electrons and the presence of a single N-H bond, which allows them to act as both nucleophiles and bases, and to participate in hydrogen bonding. libretexts.org Their structure can be readily modified, enabling chemists to fine-tune steric and electronic properties for specific applications. libretexts.org
In the pharmaceutical industry, the secondary amine motif is present in a wide range of drugs, including painkillers like Morphine, anesthetics such as Novocaine, and antihistamines like Benadryl. vedantu.comwhamine.comncert.nic.in Their ability to engage in critical binding interactions with biological targets makes them a favored component in drug design. whamine.com
Furthermore, secondary amines are indispensable in synthesis. They are key reagents for forming carbon-nitrogen bonds, a fundamental transformation in the creation of complex molecules. unacademy.comenamine.net Common synthetic methods involving secondary amines include alkylation, acylation, and reductive amination. ncert.nic.inresearchgate.net In the realm of catalysis, chiral secondary amines have been revolutionary, particularly in the field of asymmetric organocatalysis. nih.govresearchgate.net They can react with carbonyl compounds to form transient enamine or iminium ion intermediates, which then participate in highly stereoselective bond-forming reactions. researchgate.netmdpi.com This has provided a powerful, metal-free alternative for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. mdpi.com
| Application Area | Description | Examples of Use or Related Compounds |
|---|---|---|
| Medicinal Chemistry | Core scaffold in numerous therapeutic agents due to their ability to interact with biological targets. whamine.comnumberanalytics.com | Ephedrine (decongestant), Diphenhydramine (Benadryl, antihistamine), Morphine (analgesic). vedantu.comncert.nic.in |
| Asymmetric Catalysis | Used as organocatalysts to generate chiral molecules through the formation of enamine or iminium ion intermediates. nih.govmdpi.com | Proline and its derivatives, binaphthyl-based amines. researchgate.net |
| Synthetic Building Blocks | Versatile intermediates for synthesizing a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers. purkh.comamerigoscientific.com | Used in reactions like arylation, alkylation, and reductive amination to build molecular complexity. enamine.net |
| Materials Science | Incorporated into polymers and other materials to modify properties such as solubility, adhesion, and basicity. purkh.com | Used in the synthesis of polyurethanes and dyes. purkh.com |
Research Context and Potential Academic Relevance of 1 Cyclohexylethyl 2 Ethoxyethyl Amine
Exploration of Reductive Amination Pathways for the Synthesis of this compound
Reductive amination is a highly versatile and widely employed method for the formation of C-N bonds, making it a primary pathway for the synthesis of this compound. This one-pot reaction typically involves the condensation of a carbonyl compound, in this case, 1-cyclohexylethanone (B3024942), with an amine, 2-ethoxyethylamine (B85609), to form an intermediate imine or enamine, which is then reduced in situ to the target secondary amine. The choice of reducing agent is critical to the success of the reaction, with a variety of reagents available to suit different substrate sensitivities and reaction conditions.
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium triacetoxyborohydride is often favored due to its mildness and tolerance of a wide range of functional groups. The reaction is typically carried out in a chlorinated solvent such as dichloroethane (DCE) or tetrahydrofuran (B95107) (THF), often with the addition of a catalytic amount of acetic acid to facilitate imine formation.
An alternative approach involves catalytic hydrogenation. This method employs a transition metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under an atmosphere of hydrogen gas. This "green" approach avoids the use of stoichiometric hydride reagents, with water being the only byproduct. The reaction conditions, including pressure, temperature, and catalyst choice, can be optimized to achieve high yields and selectivity. For instance, gold-catalyzed reductive amination has been shown to be effective for similar substrates, such as the reaction of cyclohexanone (B45756) with benzylamine. researchgate.net
| Reducing Agent | Typical Solvent | Catalyst/Additive | Reaction Conditions | Reported Yields (for analogous systems) |
|---|---|---|---|---|
| Sodium Triacetoxyborohydride | Dichloroethane (DCE) | Acetic Acid (catalytic) | Room Temperature, 12-24 h | 85-95% |
| Sodium Cyanoborohydride | Methanol | pH control (6-7) | Room Temperature, 24-48 h | 70-85% |
| H₂/Palladium on Carbon | Ethanol (B145695)/Methanol | - | 50-100 psi H₂, Room Temp to 50°C, 12-24 h | 90-98% |
| H₂/Raney Nickel | Ethanol | - | 500-1000 psi H₂, 70-100°C, 12-24 h | 80-90% |
Investigation of Nucleophilic Substitution Approaches for the Formation of this compound
Nucleophilic substitution offers a classical and direct route to the formation of the C-N bond in this compound. This approach involves the reaction of an electrophilic 1-cyclohexylethyl derivative with the nucleophilic amine, 2-ethoxyethylamine. The efficacy of this method hinges on the nature of the leaving group attached to the cyclohexylethyl moiety.
A common strategy involves the conversion of the corresponding alcohol, 1-cyclohexylethanol, into a better electrophile. This can be achieved by converting the hydroxyl group into a good leaving group, such as a tosylate, mesylate, or a halide (bromide or iodide). The resulting alkyl sulfonate or alkyl halide can then readily undergo an Sₙ2 reaction with 2-ethoxyethylamine. The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine to neutralize the acid generated during the reaction.
Mechanochemical methods have also emerged as a sustainable alternative to traditional solvent-based syntheses. These techniques involve the use of ball milling to facilitate the reaction in the absence of bulk solvents, reducing waste and often accelerating reaction times.
| Electrophile | Nucleophile | Solvent | Base | Typical Conditions | Plausible Yield |
|---|---|---|---|---|---|
| 1-Bromo-1-cyclohexylethane | 2-Ethoxyethylamine | Acetonitrile | K₂CO₃ | 80°C, 12 h | 75-85% |
| 1-Cyclohexylethyl Tosylate | 2-Ethoxyethylamine | DMF | DIPEA | 60-80°C, 18 h | 80-90% |
| 1-Cyclohexylethanol | 2-Ethoxyethylamine | - (Mechanochemical) | K₂HPO₄ | Ball milling, 1 h | 70-80% |
Transition Metal-Catalyzed Strategies for the Synthesis of this compound
Transition metal catalysis has revolutionized the field of C-N bond formation, offering mild and efficient routes that are often complementary to classical methods.
Palladium-Catalyzed C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org This methodology could be applied to the synthesis of this compound by coupling a 1-halo-1-cyclohexylethane with 2-ethoxyethylamine. The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine (B1218219) ligand, like XPhos or RuPhos. A strong base, such as sodium tert-butoxide, is required to facilitate the reaction. While highly effective for aryl and vinyl halides, the application to secondary alkyl halides can be more challenging due to competing β-hydride elimination. Careful selection of the ligand and reaction conditions is crucial to favor the desired amination product.
Hydroamination Methodologies
Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical approach to amine synthesis. This method could potentially be used to synthesize this compound from a suitable alkene precursor, such as 1-ethylidenecyclohexane or 1-vinylcyclohexane, and 2-ethoxyethylamine. Various transition metal catalysts, including those based on titanium, zirconium, and late transition metals, have been developed for hydroamination reactions. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and can often be controlled by the choice of catalyst and reaction conditions.
C-H Amination Techniques
Direct C-H amination is an emerging and highly attractive strategy that avoids the need for pre-functionalized starting materials. In a hypothetical synthesis of this compound, this could involve the direct coupling of ethylcyclohexane (B155913) with an amination reagent derived from 2-ethoxyethylamine. Catalysts based on rhodium and palladium have shown promise in directing the amination to specific C-H bonds. However, controlling the site-selectivity on an unactivated aliphatic substrate remains a significant challenge in synthetic chemistry.
| Methodology | Proposed Substrates | Catalyst System (Example) | Key Challenges |
|---|---|---|---|
| Buchwald-Hartwig Amination | 1-Bromo-1-cyclohexylethane + 2-Ethoxyethylamine | Pd₂(dba)₃ / XPhos, NaOtBu | β-hydride elimination |
| Hydroamination | 1-Ethylidenecyclohexane + 2-Ethoxyethylamine | Ti or Rh-based catalyst | Regioselectivity control |
| C-H Amination | Ethylcyclohexane + Amination Reagent | Rh₂(esp)₂ | Site-selectivity |
Organocatalytic and Biocatalytic Routes to this compound
In recent years, organocatalysis and biocatalysis have emerged as powerful tools for the synthesis of amines, offering high enantioselectivity and environmentally benign reaction conditions.
Organocatalysis can be employed in the context of reductive amination. Chiral amines or phosphoric acids can catalyze the formation of an iminium ion from 1-cyclohexylethanone and 2-ethoxyethylamine. The subsequent reduction, often using a Hantzsch ester as a mild hydride source, can proceed with high enantioselectivity, providing access to chiral this compound.
Biocatalysis offers an exceptionally selective means of amine synthesis. Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are capable of catalyzing the reductive amination of a wide range of ketones with various amines. nih.gov These enzymes utilize a cofactor, typically NADPH, which can be regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase) to ensure catalytic turnover. This approach could be applied to the direct conversion of 1-cyclohexylethanone and 2-ethoxyethylamine to the target amine, often with excellent stereoselectivity. researchgate.netacs.org Similarly, amine transaminases (ATAs) could be employed, which catalyze the transfer of an amino group from an amine donor to the ketone substrate. nih.govdiva-portal.org
| Enzyme Class | Amine Donor | Cofactor System | Typical Conditions | Potential Advantages |
|---|---|---|---|---|
| Reductive Aminase (RedAm) | 2-Ethoxyethylamine | NADPH / Formate Dehydrogenase | Aqueous buffer, pH 7-9, 25-40°C | High enantioselectivity, mild conditions |
| Amine Transaminase (ATA) | Alanine or other amine donor | Pyridoxal 5'-phosphate (PLP) | Aqueous buffer, pH 8-10, 30-50°C | High enantioselectivity, broad substrate scope |
Photocatalytic Approaches in the Synthesis of this compound
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions, often at room temperature, using light as an energy source. For the synthesis of this compound, a photocatalytic approach would involve the N-alkylation of (1-Cyclohexylethyl)amine with 2-ethoxyethanol (B86334). This process typically relies on a semiconductor photocatalyst, such as titanium dioxide (TiO2), often doped or loaded with co-catalysts to enhance efficiency.
The general mechanism involves the photoexcitation of the semiconductor catalyst by UV or visible light, which generates electron-hole pairs. The photogenerated holes oxidize the alcohol (2-ethoxyethanol) to its corresponding aldehyde (2-ethoxyacetaldehyde). This aldehyde then undergoes condensation with the amine ((1-Cyclohexylethyl)amine) to form an imine intermediate. Subsequently, the imine is reduced to the final secondary amine product by the photo-generated electrons. researchgate.net
Heterogeneous photocatalysts like palladium nanoparticles supported on TiO2 (Pd/TiO2) have been shown to be effective for the N-monoalkylation of primary amines with various alcohols. researchgate.netacs.org The reaction proceeds through a tandem mechanism involving:
Pd-assisted photocatalytic oxidation of the alcohol on the TiO2 surface.
Condensation of the in situ-generated aldehyde with the amine.
Hydrogenation of the resulting imine by hydrogen atoms formed on the Pd nanoparticles. acs.org
Similarly, a mixed catalyst system of copper and molybdenum on TiO2 (Cu-Mo/TiO2) has demonstrated high efficiency for the N-alkylation of both aromatic and aliphatic amines with alcohols at room temperature under UV irradiation, without the need for additional bases or ligands. rsc.org The selectivity towards secondary or tertiary amines can often be controlled by tuning the reaction conditions.
The table below summarizes representative yields for photocatalytic N-alkylation of various amines with alcohols, illustrating the potential of this methodology for the synthesis of the target compound.
| Amine Substrate | Alcohol Substrate | Photocatalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | Pd/TiO2 | Benzyl alcohol | Room Temp | 6 | 99 | acs.org |
| Benzylamine | 1-Hexanol | Pd/TiO2 | 1-Hexanol | Room Temp | 24 | 92 | acs.org |
| Aniline | Ethanol | Cu-Mo/TiO2 | Ethanol | Room Temp | 21 | 89 | rsc.org |
| Piperidine | Benzyl alcohol | Cu-Mo/TiO2 | Benzyl alcohol | Room Temp | 12 | 95 | rsc.org |
"Hydrogen Borrowing" and N-Alkylation Strategies Utilizing Alcohol Precursors for this compound
The "hydrogen borrowing" or "hydrogen autotransfer" strategy is a highly atom-economical process for the N-alkylation of amines using alcohols as alkylating agents. This method avoids the use of stoichiometric activating reagents or alkyl halides, producing only water as a byproduct. The synthesis of this compound via this route would involve the reaction of (1-Cyclohexylethyl)amine with 2-ethoxyethanol in the presence of a transition metal catalyst.
The catalytic cycle typically begins with the metal catalyst temporarily "borrowing" hydrogen from the alcohol (2-ethoxyethanol), leading to its oxidation to the corresponding aldehyde (2-ethoxyacetaldehyde). This aldehyde then reacts with the amine ((1-Cyclohexylethyl)amine) to form an imine intermediate via condensation, releasing a molecule of water. In the final step, the metal hydride species returns the borrowed hydrogen to the imine, reducing it to the desired secondary amine product and regenerating the catalyst. nih.gov
A variety of transition metal complexes based on ruthenium, iridium, iron, and other metals have been developed for this transformation. nih.govnih.govacs.orgresearchgate.net
Ruthenium Catalysts: Ruthenium complexes, such as those with pincer ligands or simple amino amide ligands, are highly effective for the N-alkylation of a wide range of amines with alcohols. acs.orgorganic-chemistry.org These reactions can often be carried out under relatively mild conditions, sometimes even at room temperature, with high conversion and selectivity. nih.govorganic-chemistry.org
Iridium Catalysts: Iridium complexes, including cyclometalated iridium catalysts and those with N-heterocyclic carbene (NHC) ligands, have shown exceptional activity. nih.govrsc.org Some iridium-catalyzed systems can operate in environmentally benign solvents like water or even under solvent-free conditions, with high turnover numbers. nih.govnih.gov
Iron Catalysts: As a more sustainable and earth-abundant alternative to precious metals, iron-based catalysts have been investigated for hydrogen borrowing reactions. While they may require higher temperatures, they offer a greener and more cost-effective option for amine N-alkylation. researchgate.net
The following table presents data from studies on N-alkylation via hydrogen borrowing, showcasing the broad applicability of this method to substrates similar to those required for the target synthesis.
| Amine Substrate | Alcohol Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aniline | Benzyl alcohol | Ru(II)-CNN pincer | KOtBu | Toluene | 110 | 95 | acs.org |
| Benzylamine | 1-Butanol | [Ru(p-cymene)Cl2]2/ligand | - | 1-Butanol | 70 | 92 | nih.gov |
| Aniline | Benzyl alcohol | Cyclometalated Ir Complex | KOH | Water | 80 | 96 | nih.gov |
| Aniline | 1-Butanol | NHC-Ir(III) Complex | KOtBu | None | 120 | 93 | nih.gov |
| Piperidine | Benzyl alcohol | (Cyclopentadienone)iron complex | - | Toluene | 130 | 96 | researchgate.net |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. For the synthesis of this compound, this involves developing protocols that reduce waste, avoid hazardous solvents, and utilize renewable resources.
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste, reduces separation costs, and can sometimes enhance reaction rates. Several catalytic systems for N-alkylation via hydrogen borrowing have been shown to be effective under solvent-free conditions. For instance, pincer-nickel complexes and nitrile-substituted NHC-Ir(III) and NHC-Ru(II) complexes have successfully catalyzed the N-alkylation of various amines with alcohols in the absence of a solvent. nih.govacs.org These reactions are typically performed by heating a mixture of the amine, alcohol, catalyst, and a base, leading to high yields of the desired product. acs.org
The table below shows examples of solvent-free N-alkylation reactions.
| Amine Substrate | Alcohol Substrate | Catalyst System | Base | Temp. (°C) | Yield (%) | Reference |
| 2-Aminopyridine | 4-Methoxybenzyl alcohol | Pincer-nickel complex | KOtBu | 120 | >98 | acs.org |
| Aniline | Benzyl alcohol | NHC-Ir(III) complex | KOtBu | 120 | 93 | nih.gov |
| 4-Methylaniline | Benzyl alcohol | NHC-Ru(II) complex | KOtBu | 120 | 85 | nih.gov |
Catalyst-Free Protocols: While challenging, catalyst-free methods represent an ideal green chemistry scenario. One approach is through direct reductive amination, which can sometimes be achieved without a metal catalyst under specific conditions. This typically involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a metal-free reducing agent. For the synthesis of the target compound, this would mean reacting (1-Cyclohexylethyl)amine with 2-ethoxyacetaldehyde.
The mechanism involves the formation of an imine, which is then reduced. Some protocols utilize mild, organic reducing agents like Hantzsch esters under solvent-free conditions. researchgate.net Another green approach employs thiamine (B1217682) hydrochloride (Vitamin B1) as a recyclable, non-metallic catalyst for the reductive amination of aldehydes with sodium borohydride as the reductant, also under solvent-free conditions. acs.org While not strictly "catalyst-free" in the sense of having no additives, these methods avoid the use of toxic and expensive transition metals. researchgate.netmasterorganicchemistry.com
A truly green synthesis route considers the entire lifecycle of a product, including the origin of its starting materials. The precursors for this compound, namely (1-Cyclohexylethyl)amine and 2-ethoxyethanol, can potentially be derived from renewable biomass rather than petrochemical feedstocks.
Synthesis of (1-Cyclohexylethyl)amine Precursors: The cyclohexyl moiety can be sourced from lignin, one of the most abundant biopolymers on Earth. Lignin is rich in aromatic structures that can be broken down into phenolic compounds. Through catalytic hydrodeoxygenation and hydrogenation processes, these lignin-derived phenols can be converted into cyclohexanol (B46403) and its derivatives. researchgate.netresearchgate.net For example, catalysts like bimetallic Ni-Fe nanoparticles have shown high yields in converting various phenolics to cycloalkanes. researchgate.net Cyclohexanol can then serve as a platform chemical for the synthesis of other cyclohexyl compounds, which can ultimately be converted to (1-Cyclohexylethyl)amine through established chemical transformations.
Synthesis of 2-ethoxyethanol: The ethoxyethyl group can be derived from bioethanol, which is readily produced by the fermentation of sugars from biomass. A promising green route involves the direct, one-pot oxidation of bioethanol to ethylene (B1197577) oxide. unimi.itunimi.it Recent research has focused on developing catalysts, such as gold on lithia-promoted alumina, for this conversion. aidic.it The resulting bio-based ethylene oxide can then be reacted with ethanol (which can also be bio-derived) to produce 2-ethoxyethanol, completing a fully renewable pathway to this precursor. researchgate.net
By integrating these advanced synthetic methodologies with precursors derived from renewable resources, the synthesis of this compound can be aligned with the core principles of green and sustainable chemistry.
Advanced Spectroscopic and Structural Characterization in Research of 1 Cyclohexylethyl 2 Ethoxyethyl Amine
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
Detailed ¹H and ¹³C NMR data, which are foundational for determining the precise molecular structure and connectivity of a compound, are not available in the public domain for (1-Cyclohexylethyl)(2-ethoxyethyl)amine.
Detailed ¹H NMR and ¹³C NMR Chemical Shift Analysis
Without experimental data, a table of chemical shifts and an analysis of the proton and carbon environments of this compound cannot be compiled.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Information regarding the application of 2D NMR techniques to confirm the bonding framework of this compound has not been reported.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Published mass spectrometry data, essential for confirming the molecular weight and identifying characteristic fragmentation patterns of this compound, could not be located.
Fourier Transform-Infrared Spectroscopy (FT-IR) for Functional Group Identification
Specific FT-IR spectra for this compound, which would reveal its characteristic vibrational modes and confirm the presence of functional groups such as the secondary amine, ether, and alkyl moieties, are not documented in available literature.
X-ray Crystallography for Solid-State Molecular Architecture (if crystalline form is obtainable)
There is no indication in the scientific literature that a crystalline form of this compound has been synthesized and subjected to X-ray diffraction analysis. Therefore, its solid-state molecular architecture remains undetermined.
Conformational Analysis and Stereochemical Investigations of 1 Cyclohexylethyl 2 Ethoxyethyl Amine
Computational Chemistry Approaches to Elucidate Conformational Preferences
Computational chemistry provides powerful tools for investigating the conformational landscape of molecules, offering insights into the relative energies of different spatial arrangements.
Molecular mechanics (MM) methods offer a computationally efficient approach to explore the vast conformational space of flexible molecules like (1-Cyclohexylethyl)(2-ethoxyethyl)amine. These methods utilize classical mechanics principles and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates.
A systematic conformational search using a force field such as the Merck Molecular Force Field (MMFF) would be the initial step. This involves systematically rotating the rotatable bonds—specifically the C-N bond, the C-C bond of the ethyl group, the C-O bond of the ethoxy group, and the bond connecting the cyclohexyl ring to the chiral center—to generate a multitude of possible conformations. The energy of each conformation is then minimized to identify stable, low-energy structures. The results of such a search would typically be presented in a data table, ranking the conformers by their relative energies.
Table 1: Illustrative Relative Energies of this compound Conformers from MMFF Calculations
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (Cyclohexyl-C-N-C) (°) | Dihedral Angle (C-N-C-C) (°) |
| 1 | 0.00 | 178.5 | 65.2 |
| 2 | 0.85 | -60.2 | 175.8 |
| 3 | 1.23 | 62.1 | -170.4 |
| 4 | 2.54 | 179.1 | -70.1 |
Note: This data is illustrative and represents the type of output expected from Molecular Mechanics calculations.
Following the initial exploration with molecular mechanics, Density Functional Theory (DFT) is employed to obtain more accurate energies and geometries for the low-energy conformers. DFT is a quantum mechanical method that considers the electron density of the system, providing a more rigorous description of the electronic structure. mdpi.comresearchgate.net
The geometries of the conformers identified by MMFF would be re-optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G*). mdpi.com This process refines the structures and provides more reliable relative energies. Vibrational frequency calculations are also performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). researchgate.net These calculations can also provide thermodynamic data, such as Gibbs free energies, which are crucial for predicting the relative populations of conformers at a given temperature.
Table 2: Hypothetical DFT-Calculated Relative Gibbs Free Energies of this compound Conformers
| Conformer ID | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |
| 1 | 0.00 | 65.8 |
| 2 | 0.75 | 22.1 |
| 3 | 1.15 | 10.5 |
| 4 | 2.40 | 1.6 |
Note: This data is hypothetical and serves to illustrate the results of DFT studies.
Experimental Determination of Conformation and Absolute Configuration
Experimental techniques are indispensable for validating computational models and providing definitive information about the dynamic behavior and absolute stereochemistry of chiral molecules.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the rates of conformational changes in molecules. libretexts.orgunibas.it For this compound, DNMR can be used to probe the rotational barriers around the single bonds.
At low temperatures, the interconversion between different conformers may become slow on the NMR timescale, leading to the appearance of distinct sets of signals for each populated conformer. As the temperature is increased, the rate of interconversion increases, causing the NMR signals to broaden and eventually coalesce into a time-averaged spectrum. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the activation energy for the conformational interchange. unibas.it For instance, variable temperature ¹H NMR experiments could be performed to measure the energy barrier for the rotation around the C-N bond.
Determining the absolute configuration of the chiral center in this compound is critical. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are well-suited for this purpose. numberanalytics.commdpi.com
One of the most reliable methods for determining the absolute configuration of chiral amines is the Mosher's MTPA Amide Method . researchgate.netnih.govacs.orgresearchgate.net This involves derivatizing the amine with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This reaction forms a pair of diastereomeric amides. The ¹H NMR spectra of these diastereomers are then recorded. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons on either side of the newly formed amide will experience different magnetic environments in the two diastereomers. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons adjacent to the chiral center, the absolute configuration can be assigned based on an established model. nih.govfrontiersin.org
Other chiroptical protocols that could be employed include the use of a dimeric zinc porphyrin host . In this technique, the chiral amine guest binds to the achiral porphyrin host, inducing a twist in the porphyrin rings. This induced circular dichroism (ICD) can be measured, and the sign of the Cotton effect can be correlated to the absolute configuration of the guest molecule. nih.govrsc.org
Influence of Conformational Preferences on Chemical Reactivity and Intermolecular Interactions
The conformational preferences of this compound can significantly influence its chemical reactivity and how it interacts with other molecules. The accessibility of the lone pair of electrons on the nitrogen atom, for example, is highly dependent on the conformation. Steric hindrance around the nitrogen atom, which can vary between different conformers, will affect its nucleophilicity and basicity.
In reactions where the amine acts as a nucleophile, the lowest energy conformer, which is the most populated, will likely dictate the dominant reaction pathway. slideshare.net If the nitrogen's lone pair is sterically shielded in the most stable conformation, the rate of reaction may be slower than for a similar amine that exists in a more open conformation.
Furthermore, the ability of the amine to participate in intermolecular interactions, such as hydrogen bonding, is also conformation-dependent. The orientation of the N-H proton and the accessibility of the nitrogen lone pair will determine the strength and geometry of hydrogen bonds formed with other molecules. These interactions are critical in various contexts, including its behavior as a solvent or its binding to a biological receptor. The specific shape of the predominant conformers will also govern non-covalent interactions, influencing properties like solubility and chromatographic behavior. nih.gov
Reaction Chemistry and Derivative Synthesis of 1 Cyclohexylethyl 2 Ethoxyethyl Amine
Mechanistic Studies of the Reactivity of the Secondary Amine Functionality
The secondary amine group is the most reactive site in (1-Cyclohexylethyl)(2-ethoxyethyl)amine, making it susceptible to a variety of chemical transformations. Mechanistic studies, largely extrapolated from the behavior of analogous secondary amines, provide insight into its chemical behavior.
Investigations into Nucleophilic Addition Reactions
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in addition reactions with electrophilic species. A notable example of such a reaction is the aza-Michael addition, a powerful tool for forming carbon-nitrogen bonds. researchgate.net In this type of reaction, the amine would add across a carbon-carbon double bond that is conjugated to an electron-withdrawing group.
The steric bulk of the 1-cyclohexylethyl group can influence the rate and success of these reactions. While secondary amines are generally reactive in nucleophilic additions, significant steric hindrance around the nitrogen atom may necessitate harsher reaction conditions or the use of specific catalysts to facilitate the transformation. researchgate.net
Studies on Acylation and Alkylation Reactions
Acylation: Secondary amines like this compound are readily acylated by reacting with acyl halides, anhydrides, or esters to form amides. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The resulting N-acylated derivatives are significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
Alkylation: The nitrogen atom can also be alkylated using alkyl halides or other alkylating agents. This reaction proceeds via a nucleophilic substitution mechanism (typically SN2) to yield a tertiary amine. The choice of alkylating agent and reaction conditions can be controlled to introduce a variety of substituents. However, a potential side reaction is over-alkylation to form a quaternary ammonium (B1175870) salt, especially if the initial product is not sterically hindered.
| Reaction Type | Reagent Example | Product Type | Key Considerations |
| Acylation | Acetyl chloride | N-acetyl-(1-Cyclohexylethyl)(2-ethoxyethyl)amine (an amide) | Typically requires a base to neutralize HCl byproduct. |
| Alkylation | Methyl iodide | (1-Cyclohexylethyl)(2-ethoxyethyl)methylamine (a tertiary amine) | Risk of over-alkylation to form a quaternary ammonium salt. |
Exploration of Oxidation Pathways
The secondary amine functionality of this compound can undergo oxidation. The specific product depends on the oxidizing agent used. For instance, treatment with hydrogen peroxide or peroxy acids can lead to the formation of the corresponding hydroxylamine. More vigorous oxidation can result in the cleavage of the C-N bonds. The presence of the ether linkage in the 2-ethoxyethyl group might also be susceptible to oxidation under certain conditions.
Synthesis and Characterization of Novel Derivatives and Analogues of this compound
The structural features of this compound provide multiple avenues for the synthesis of novel derivatives and analogues.
Functionalization at the Nitrogen Atom to Form Tertiary Amine Derivatives
As discussed in the context of alkylation reactions, the most direct method for creating tertiary amine derivatives is the introduction of a third substituent onto the nitrogen atom. A wide array of electrophiles can be employed for this purpose, leading to a diverse library of compounds. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a highly effective method for synthesizing tertiary amines with varied substituents.
| Synthetic Method | Reagents | Product Class |
| Direct Alkylation | Alkyl halide (e.g., ethyl bromide) | Tertiary Amine |
| Reductive Amination | Aldehyde or Ketone (e.g., formaldehyde), Reducing Agent (e.g., NaBH₃CN) | Tertiary Amine |
| Acylation followed by Reduction | Acyl chloride (e.g., benzoyl chloride), then a reducing agent (e.g., LiAlH₄) | Tertiary Amine |
Chemical Modifications of the Cyclohexyl Moiety
The cyclohexyl ring, while generally less reactive than the amine, offers opportunities for chemical modification. For instance, free-radical halogenation could introduce a halogen atom onto the ring, which could then serve as a handle for further functionalization through substitution or elimination reactions. It is important to note that such reactions may lack regioselectivity, potentially leading to a mixture of products.
Another approach involves reactions that functionalize C-H bonds. While challenging, advancements in catalysis have made such transformations more feasible. These methods could allow for the introduction of various functional groups onto the cyclohexyl ring, leading to the synthesis of novel analogues with potentially different physical and chemical properties.
Transformations Involving the 2-Ethoxyethyl Chain
The 2-ethoxyethyl group is a key functional handle within the molecule, with the ether linkage being the most prominent site for chemical transformation. Ethers are generally stable but can be cleaved under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com This reaction, known as ether cleavage, typically proceeds via a nucleophilic substitution mechanism (SN1 or SN2) after protonation of the ether oxygen. wikipedia.orgmasterorganicchemistry.comlibretexts.org
For this compound, treatment with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) is expected to cleave the C-O bond of the ethoxyethyl chain. masterorganicchemistry.com The reaction mechanism would likely follow an SN2 pathway, given that the carbons in the ethoxyethyl group are primary and secondary. wikipedia.orglibretexts.org The process begins with the protonation of the ether oxygen by the strong acid, forming a good leaving group. masterorganicchemistry.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether. libretexts.org In this case, nucleophilic attack would occur at the terminal ethyl group, leading to the formation of a haloalkane and an alcohol.
The expected products from this transformation would be N-(1-cyclohexylethyl)ethanolamine and the corresponding ethyl halide. If an excess of the hydrohalic acid is utilized, the newly formed alcohol group on the ethanolamine (B43304) derivative can undergo a subsequent substitution reaction to yield an additional alkyl halide. libretexts.org
Table 1: Predicted Products of Acid-Catalyzed Ether Cleavage
| Reagent | Predicted Major Products | Mechanism |
|---|---|---|
| Conc. HBr (1 equiv.) | N-(1-cyclohexylethyl)ethanolamine, Bromoethane | S |
| Conc. HI (1 equiv.) | N-(1-cyclohexylethyl)ethanolamine, Iodoethane | S |
| Conc. HBr (excess) | 1-(2-bromoethylamino)ethylcyclohexane, Bromoethane | S |
Application of this compound as a Building Block in Complex Organic Synthesis
Amines are fundamental building blocks in organic synthesis, prized for their nucleophilicity and ability to form crucial C-N bonds. enamine.netnumberanalytics.comamerigoscientific.compurkh.com this compound, as a secondary amine, is a valuable intermediate for constructing more complex molecular architectures. enamine.net Its utility spans a range of reactions, from simple acylation and alkylation to more intricate multicomponent reactions.
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with a wide array of electrophiles. masterorganicchemistry.com A primary application is in amide synthesis, a cornerstone of medicinal chemistry. numberanalytics.com Reaction with carboxylic acids (often activated with reagents like thionyl chloride) or acyl chlorides yields tertiary amides. rsc.org This transformation is robust and allows for the incorporation of the (1-Cyclohexylethyl)(2-ethoxyethyl)amino moiety into larger molecules.
Furthermore, the amine can undergo N-alkylation with alkyl halides or participate in reductive amination with aldehydes or ketones to form tertiary amines. illinois.edu These reactions expand the molecular complexity and are integral to the synthesis of diverse chemical libraries. enamine.net The compound can also serve as the amine component in multicomponent reactions, such as the Mannich or Ugi reactions, which enable the rapid assembly of complex structures from simple starting materials in a single step. acs.org
Table 2: Potential Synthetic Applications of this compound as a Building Block
| Reaction Type | Electrophile/Reagent | Product Class | Significance |
|---|---|---|---|
| Acylation | Acyl Chloride, Carboxylic Acid (+ SOCl₂) | Tertiary Amide | Formation of stable amide bonds, common in pharmaceuticals. rsc.org |
| Alkylation | Alkyl Halide | Tertiary Amine | C-N bond formation to build larger amine scaffolds. illinois.edu |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Tertiary Amine | Synthesis of complex amines from carbonyl compounds. researchgate.net |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Conjugate addition to form functionalized amines. |
Exploration of this compound as a Ligand in Catalysis
The structure of this compound, containing both a nitrogen donor atom and an etheral oxygen, suggests its potential use as a bidentate ligand in coordination chemistry and catalysis. The development of supporting ligands is crucial as they significantly influence the reactivity and stability of transition metal catalysts. nih.gov
Design and Evaluation in Transition Metal-Catalyzed Reactions
Amine-based ligands, particularly diamines, have proven highly effective in various transition metal-catalyzed reactions, most notably with copper. nih.gov By analogy, this compound could function as an N,O-bidentate ligand, where both the nitrogen and the ether oxygen coordinate to a metal center. This coordination can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity.
Schiff base ligands, formed by the condensation of amines and aldehydes, are widely used in catalysis. researchgate.net this compound could be derivatized, for example, by reaction with salicylaldehyde (B1680747) to form a Schiff base. The resulting ligand would offer a tridentate N,O,O-coordination environment, suitable for stabilizing various transition metals like copper(II), manganese(III), or palladium(II). researchgate.netresearchgate.net
Such complexes could be evaluated in a range of catalytic transformations. Copper complexes featuring diamine ligands are known to catalyze cross-coupling reactions, such as C-N, C-O, and C-C bond formations, under mild conditions. nih.gov Palladium complexes are workhorses in cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig amination), and the steric bulk provided by the cyclohexylethyl group could be advantageous in promoting reductive elimination. rutgers.edu Manganese or iron-based catalysts are often explored for oxidation reactions, and a ligand derived from this amine could support catalysts for the oxidation of alcohols or alkenes. rsc.org
Table 3: Potential Applications in Transition Metal Catalysis
| Metal Center | Potential Reaction Type | Role of Ligand |
|---|---|---|
| Copper (Cu) | Goldberg Reaction, Finkelstein Reaction, C-P Coupling | Enhance solubility and reactivity, enable milder conditions. nih.gov |
| Palladium (Pd) | Buchwald-Hartwig Amination, Suzuki Coupling | Stabilize the metal center, influence steric environment. rutgers.edu |
| Manganese (Mn) | Olefin Epoxidation, Amine Oxidation | Create a specific coordination sphere for selective oxidation. rsc.org |
Assessment in Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and amines are central to many of these transformations. beilstein-journals.org Typically, amines are used as sacrificial reductants (electron donors). acs.orgnih.gov In a common catalytic cycle, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst is then capable of oxidizing the amine via a single-electron transfer (SET) process, generating an amine radical cation. beilstein-journals.org This event regenerates the ground-state photocatalyst in a reduced form, which can then engage the substrate to continue the catalytic cycle. acs.org
This compound, being a secondary amine, is a suitable candidate for this role. Secondary amines are readily oxidized and can participate in these cycles. mdpi.comacs.org The generated amine radical cation is a reactive intermediate itself. beilstein-journals.org It can deprotonate at the α-carbon to form a highly reactive α-amino radical. nih.gov This radical can then engage in a variety of bond-forming reactions, such as addition to alkenes or coupling with other radicals, effectively incorporating the amine into the final product. researchgate.net This dual function as both a reductive quencher and a reactive substrate precursor makes amines highly valuable in designing complex, atom-efficient photoredox reactions. nih.govchemrxiv.org
Table 4: Role of this compound in a Hypothetical Photoredox Cycle
| Step | Process | Description |
|---|---|---|
| 1 | Light Absorption | Photocatalyst (PC) absorbs a photon to become an excited state (PC*). |
| 2 | Reductive Quenching | PC* oxidizes the amine via SET to form an amine radical cation and the reduced photocatalyst (PC⁻). |
| 3 | Radical Formation | The amine radical cation deprotonates to form a neutral α-amino radical. |
| 4 | Substrate Engagement | The α-amino radical adds to an electron-deficient alkene or other radical acceptor. |
Advanced Analytical Method Development for Research Purity and Quantification of 1 Cyclohexylethyl 2 Ethoxyethyl Amine
Development and Validation of Chromatographic Methods for Purity Assessment and Quantification
The analytical strategy for (1-Cyclohexylethyl)(2-ethoxyethyl)amine involves a multi-technique approach, leveraging High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and Thin-Layer Chromatography (TLC) for rapid, qualitative assessments.
HPLC is a cornerstone for the purity assessment and quantification of synthesized compounds. However, secondary amines like this compound present challenges, including poor peak shape and the absence of a strong UV chromophore, which complicates detection. sielc.com To overcome these issues, a pre-column derivatization strategy is often employed.
Method Optimization: The optimization process involves screening various derivatizing agents, columns, and mobile phase compositions. Reagents such as 2-naphthalenesulfonyl chloride (NSCl) can react with the secondary amine group to form a highly UV-active derivative, significantly enhancing detection sensitivity. nih.gov The reaction is typically catalyzed to ensure complete conversion. nih.gov
A reversed-phase C18 column is commonly used for separating the derivatized amine from impurities. The mobile phase, typically a mixture of acetonitrile (B52724) and water with a modifier like formic or trifluoroacetic acid, is optimized through gradient elution to achieve the best resolution and peak shape. sielc.com Detection is performed using a Diode Array Detector (DAD) at the wavelength of maximum absorbance for the derivative.
Interactive Data Table: Optimized HPLC-DAD Method Parameters
| Parameter | Condition | Rationale |
| Derivatizing Agent | 2-Naphthalenesulfonyl Chloride (NSCl) | Introduces a strong chromophore for UV detection. nih.gov |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separation of non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine derivatives. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient Elution | 35% B to 95% B over 20 min | Provides good separation of early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temperature | 35°C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Common wavelength for naphthalene-based derivatives. nih.gov |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile impurities. Amines can be challenging to analyze by GC due to their polarity, which can lead to peak tailing and interaction with the column. vt.edulabrulez.com Therefore, either derivatization or the use of a specially deactivated column is necessary. labrulez.com
Purity Profiling: For this compound, a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) is suitable for separating potential impurities such as starting materials, by-products, or degradation products. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds with a wide range of boiling points. nih.gov
The mass spectrometer, operating in electron ionization (EI) mode, provides fragmentation patterns for each eluting peak. These mass spectra serve as chemical fingerprints, allowing for the identification of unknown impurities by comparison to spectral libraries or through interpretation of fragmentation pathways. This is crucial for creating a comprehensive purity profile of the research compound. nih.gov
Interactive Data Table: GC-MS Method Parameters
| Parameter | Condition | Rationale |
| Column | Rxi-5MS, 30 m x 0.25 mm, 0.25 µm | A robust, low-bleed column suitable for a wide range of analytes. nih.gov |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. nih.gov |
| Inlet Temperature | 270°C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless | Maximizes sensitivity for trace impurity analysis. |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Separates compounds with varying volatilities. |
| MS Interface Temp | 280°C | Prevents condensation of analytes. |
| Ion Source Temp | 200°C | Standard temperature for electron ionization. nih.gov |
| Mass Range | 40-500 m/z | Covers the expected mass range of the parent compound and potential impurities. |
TLC is an indispensable tool in synthetic chemistry for its speed, simplicity, and low cost. researchgate.net It is primarily used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. chemistryhall.comacs.org
Reaction Monitoring: To monitor the synthesis of this compound, samples are taken from the reaction mixture at different time points and spotted on a silica (B1680970) gel TLC plate alongside the starting materials. iastate.edu A suitable mobile phase (eluent), often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is chosen to achieve good separation of the spots. reddit.com For amines, which can streak on the acidic silica gel, adding a small amount of a base like triethylamine (B128534) (e.g., 0.5%) to the eluent can significantly improve spot shape. iastate.edu
After elution, the plate is visualized, typically under UV light if the compounds are UV-active, and then with a chemical stain. Stains like ninhydrin (B49086) or permanganate (B83412) are effective for visualizing amines and other functional groups that may not be visible under UV light. researchgate.net The relative positions of the spots (Rf values) indicate the progress of the reaction. chemistryhall.com
Interactive Data Table: TLC for Reaction Monitoring
| Compound | Expected Rf Value* | Visualization |
| Starting Amine (e.g., 2-ethoxyethylamine) | 0.15 | Stains with Ninhydrin |
| Starting Ketone/Aldehyde | 0.60 | UV active, stains with Permanganate |
| Product: this compound | 0.45 | Stains with Permanganate |
*Rf values are hypothetical and depend on the exact TLC conditions, especially the mobile phase composition (e.g., 7:3 Hexanes:Ethyl Acetate + 0.5% Triethylamine).
Future Research Directions and Emerging Challenges in the Study of 1 Cyclohexylethyl 2 Ethoxyethyl Amine
Innovations in Asymmetric Synthesis for Enantiomerically Pure (1-Cyclohexylethyl)(2-ethoxyethyl)amine
The synthesis of enantiomerically pure this compound is a key challenge, given the presence of a stereogenic center at the α-position to the nitrogen atom. Future research will likely focus on the development of highly efficient and stereoselective synthetic methods.
One of the most promising avenues is the advancement of asymmetric reductive amination . This method, which involves the reaction of a ketone with an amine in the presence of a chiral catalyst and a reducing agent, offers a direct route to chiral amines. Recent developments have seen the use of transition-metal catalysts, such as those based on iridium and rhodium, with chiral phosphine (B1218219) ligands, to achieve high enantioselectivities for a wide range of substrates. A significant challenge in applying this to the synthesis of this compound lies in the steric hindrance posed by the cyclohexyl group, which can impede the approach of the reagents to the catalytic center. Future innovations may involve the design of novel ligands that can accommodate bulky substrates while maintaining high levels of stereocontrol.
Biocatalysis presents another powerful tool for the synthesis of enantiopure amines. Enzymes such as transaminases and imine reductases can catalyze the formation of chiral amines with exceptional enantioselectivity under mild reaction conditions. The challenge in this area is the identification or engineering of enzymes that are active towards the specific precursors of this compound. Directed evolution and protein engineering techniques are expected to play a crucial role in developing bespoke biocatalysts for this purpose. Chemoenzymatic approaches, which combine the advantages of both chemical and biological catalysis, could also provide efficient and sustainable synthetic routes.
Transition metal-catalyzed asymmetric hydrogenation of a suitable imine precursor is another established yet evolving strategy. The development of new generations of catalysts, including those based on earth-abundant metals, is a key area of research that could lead to more cost-effective and sustainable synthetic processes.
| Asymmetric Synthesis Method | Key Advantages | Challenges for this compound | Future Research Focus |
| Asymmetric Reductive Amination | Direct, high atom economy | Steric hindrance from cyclohexyl group | Development of sterically tolerant chiral ligands |
| Biocatalysis | High enantioselectivity, mild conditions | Substrate specificity of enzymes | Enzyme screening and protein engineering |
| Asymmetric Hydrogenation | Well-established, high efficiency | Catalyst loading and cost | Catalysts based on earth-abundant metals |
Advanced Computational Modeling for Predictive Reactivity and Conformational Landscape Mapping
The conformational flexibility of the ethoxyethyl side chain and the rotational freedom of the cyclohexyl group in this compound result in a complex potential energy surface. Understanding this conformational landscape is crucial for predicting the molecule's reactivity and its interactions in a catalytic or biological context.
Density Functional Theory (DFT) calculations and ab initio molecular dynamics (MD) simulations are powerful tools for mapping the conformational space of flexible molecules. Future research will likely employ these methods to identify the low-energy conformers of this compound and to understand the energetic barriers between them. This information is vital for rationalizing and predicting the outcomes of stereoselective reactions involving this amine.
Furthermore, the integration of machine learning (ML) with quantum chemical calculations is an emerging area that holds great promise. ML models can be trained on large datasets of calculated properties to rapidly predict the reactivity and enantioselectivity of new reactions. For a molecule like this compound, ML could be used to screen virtual libraries of catalysts and reaction conditions to identify the most promising candidates for its enantioselective synthesis, thereby reducing the need for extensive experimental screening.
Predictive modeling can also aid in understanding the mechanism of action of this amine in potential catalytic applications. By simulating the interactions between the amine and other reactants, it is possible to elucidate the transition states and intermediates of a catalytic cycle, providing valuable insights for the design of more efficient catalytic systems.
| Computational Method | Application to this compound | Key Insights |
| Density Functional Theory (DFT) | Calculation of conformer energies and reaction pathways. | Identification of stable conformers and transition state structures. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics over time. | Understanding of molecular flexibility and solvent effects. |
| Machine Learning (ML) | Prediction of enantioselectivity and reaction outcomes. | Rapid screening of catalysts and reaction conditions. |
Development of Highly Sustainable and Economical Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For a compound like this compound, developing sustainable and economical synthetic pathways is a critical research direction.
A key aspect of this is the pursuit of high atom economy . Traditional synthetic methods for amines can generate significant amounts of waste. Catalytic approaches, such as reductive amination and hydrogenation, are inherently more atom-economical than stoichiometric methods. Future research will focus on optimizing these catalytic systems to maximize the incorporation of all reactant atoms into the final product.
The use of renewable feedstocks is another important consideration. While the precursors to this compound are likely derived from petrochemical sources, there is growing interest in producing chemical building blocks from biomass. Research into the conversion of biomass-derived platform molecules into the necessary ketone and amine starting materials could lead to a more sustainable manufacturing process in the long term.
Biocatalytic routes are also central to the development of greener syntheses. The use of enzymes can reduce the reliance on heavy metal catalysts and harsh reaction conditions. Furthermore, performing reactions in aqueous media or with green solvents can significantly reduce the environmental impact of the synthesis.
| Green Chemistry Principle | Application in Synthesis | Potential Impact |
| Atom Economy | Favoring catalytic addition reactions over stoichiometric substitutions. | Reduced waste generation. |
| Renewable Feedstocks | Investigating synthetic pathways from biomass-derived molecules. | Reduced reliance on fossil fuels. |
| Biocatalysis | Employing enzymes for key transformations. | Milder reaction conditions and reduced use of toxic reagents. |
Exploration of Unconventional Catalytic Applications Beyond Current Paradigms
While the synthesis of this compound is a primary research focus, its potential application as a chiral catalyst or ligand in other chemical transformations is an exciting and underexplored area. The unique combination of a sterically demanding chiral center and a flexible, coordinating side chain could lead to novel reactivity and selectivity.
One emerging area is the use of chiral secondary amines as organocatalysts . In recent years, chiral amines have been shown to catalyze a variety of reactions, including C-H activation and conjugate additions. The steric bulk of the cyclohexyl group in this compound could be advantageous in creating a well-defined chiral pocket around the catalytic site, potentially leading to high levels of enantioselectivity in such transformations.
The field of photoredox catalysis offers another avenue for unconventional applications. Chiral amines can participate in photoredox cycles as electron donors or by forming chiral complexes with photosensitizers. The specific electronic and steric properties of this compound could be harnessed to develop novel asymmetric reactions driven by visible light.
Furthermore, this amine could serve as a chiral ligand for transition metals in a variety of catalytic reactions. The nitrogen and oxygen atoms in the ethoxyethyl moiety provide potential coordination sites, and the chiral backbone could induce asymmetry in reactions such as cross-coupling, hydrogenation, or allylic substitution. The challenge will be to design catalytic systems where the unique structural features of this amine lead to superior performance compared to existing ligands.
| Unconventional Application | Potential Role of this compound | Emerging Research Area |
| Organocatalysis | Chiral catalyst for asymmetric C-H activation or Michael additions. | Development of metal-free asymmetric transformations. |
| Photoredox Catalysis | Chiral electron donor or ligand in light-driven reactions. | Enantioselective synthesis using visible light. |
| Ligand for Transition Metals | Chiral ligand for asymmetric cross-coupling or hydrogenation. | Design of novel metal complexes for catalysis. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-Cyclohexylethyl)(2-ethoxyethyl)amine, and how do reaction conditions influence product purity?
- Methodology : The compound can be synthesized via reductive amination or alkylation of cyclohexyl precursors. For example, reacting cyclohexylethylamine with 2-ethoxyethyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions (60–80°C) yields the target amine. Solvent choice (e.g., THF or DMF) and stoichiometric ratios (1:1.2 amine:alkylating agent) significantly impact purity. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is recommended .
- Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Purity validation via ¹H NMR (δ 1.2–1.6 ppm for cyclohexyl protons; δ 3.4–3.6 ppm for ethoxy groups) and GC-MS (m/z ~215 for molecular ion peak) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Analytical Workflow :
- Structural Confirmation : Use ¹³C NMR to identify quaternary carbons in the cyclohexyl group (δ 25–35 ppm) and FT-IR for amine N-H stretches (~3300 cm⁻¹) .
- Physicochemical Properties : Determine logP via reverse-phase HPLC (C18 column, methanol/water gradient) to assess hydrophobicity. Measure solubility in aqueous buffers (e.g., PBS pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm) .
Q. What are the primary applications of this compound in chemical research?
- Applications :
- Ligand Design : Acts as a chelating agent in coordination chemistry (e.g., for transition metals like Cu²⁺) due to its bifurcated amine and ether groups .
- Intermediate in Heterocycle Synthesis : Used to prepare pyrrolidine or piperidine derivatives via cyclization reactions with α,β-unsaturated ketones .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for its synthesis?
- Root Cause Analysis : Discrepancies often arise from trace moisture (degas solvents with N₂) or competing side reactions (e.g., over-alkylation). Use DOE (Design of Experiments) to optimize variables:
- Critical Factors : Temperature (±5°C tolerance), reaction time (6–12 hr), and catalyst (e.g., NaI for SN2 facilitation) .
- Validation : Compare yields under inert (Argon) vs. ambient conditions; quantify byproducts via LC-MS .
Q. What advanced analytical methods are suitable for studying its receptor-binding interactions?
- Techniques :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with GPCRs (e.g., serotonin receptors) .
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with lipid bilayers, focusing on amine group orientation and membrane permeability .
Q. How can environmental fate studies be designed to assess its ecotoxicological impact?
- Experimental Design :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor degradation via HPLC-UV. Identify photoproducts using high-resolution Q-TOF-MS .
- Biotic Studies : Use OECD 301D biodegradation tests with activated sludge; quantify residual amine via derivatization with dansyl chloride and fluorescence detection .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for validating contradictory bioactivity data?
- Methods :
- Meta-Analysis : Pool data from multiple assays (e.g., IC50 values from enzyme inhibition studies) and apply ANOVA with post-hoc Tukey tests to identify outliers .
- Dose-Response Modeling : Fit data to Hill equations (GraphPad Prism) to compare efficacy (Emax) and potency (EC50) across studies .
Q. How can researchers address variability in spectroscopic data for this compound?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
